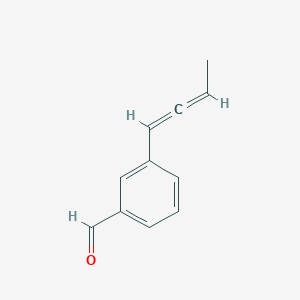
Benzaldehyde, 2-(1E)-1,3-butadienyl- (9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 2-(1E)-1,3-butadienyl- (9CI) is an organic compound that belongs to the class of aromatic aldehydes. It is characterized by the presence of a benzene ring attached to an aldehyde group and a butadienyl group. This compound is known for its distinctive almond-like aroma and is widely used in various industries, including the flavoring and fragrance sectors.
Synthetic Routes and Reaction Conditions:
Oxidation of Toluene: One of the classical methods to synthesize benzaldehyde involves the oxidation of toluene in the presence of a catalyst such as vanadium (V) oxide.
Industrial Production Methods:
Air Oxidation of Toluene: In industrial settings, benzaldehyde is predominantly produced by the air oxidation of toluene.
Retroaldol Reaction of Cinnamaldehyde: Another industrial method involves the retroaldol reaction of cinnamaldehyde, which is the main component of cassia oil.
Types of Reactions:
Oxidation: Benzaldehyde can undergo oxidation reactions to form benzoic acid.
Reduction: Reduction of benzaldehyde can yield benzyl alcohol.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous conditions.
Substitution: Halogens (e.g., bromine), catalysts (e.g., aluminum trichloride).
Major Products:
Oxidation: Benzoic acid.
Reduction: Benzyl alcohol.
Substitution: Halogenated benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
Benzaldehyde, 2-(1E)-1,3-butadienyl- (9CI) has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of benzaldehyde involves its interaction with various molecular targets and pathways:
Oxidation to Benzoic Acid: Benzaldehyde is oxidized to benzoic acid, which is then conjugated with glycine to form hippuric acid.
Reduction to Benzyl Alcohol: Benzaldehyde can be reduced to benzyl alcohol by the action of enzymes like alcohol dehydrogenase.
Antimicrobial Activity: Benzaldehyde exerts its antimicrobial effects by disrupting the cell membrane integrity of microorganisms.
Vergleich Mit ähnlichen Verbindungen
- Benzyl Alcohol
- Benzoic Acid
- Cinnamaldehyde
Eigenschaften
CAS-Nummer |
124300-57-8 |
|---|---|
Molekularformel |
C11H10O |
Molekulargewicht |
158.2 |
IUPAC-Name |
2-buta-1,3-dienylbenzaldehyde |
InChI |
InChI=1S/C11H10O/c1-2-3-6-10-7-4-5-8-11(10)9-12/h2-9H,1H2 |
InChI-Schlüssel |
CMFAYGXRJXBNMM-UHFFFAOYSA-N |
SMILES |
C=CC=CC1=CC=CC=C1C=O |
Synonyme |
Benzaldehyde, 2-(1E)-1,3-butadienyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















